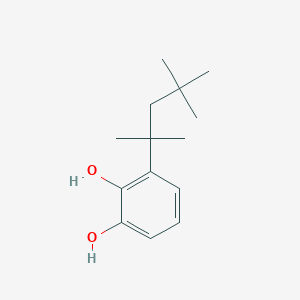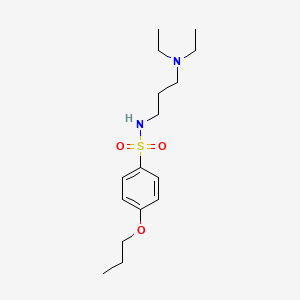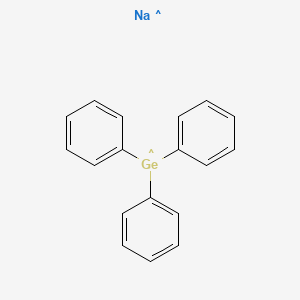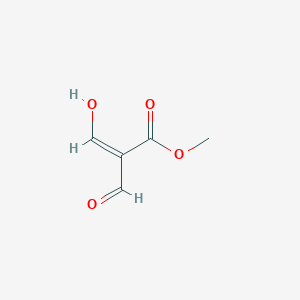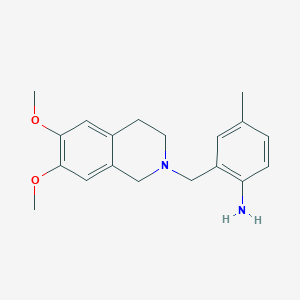
2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine is a complex organic compound with a unique structure that includes an isoquinoline core and a benzene ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine typically involves multiple steps. One common route starts with the preparation of 3,4-dihydro-6,7-dimethoxy-2-methylisoquinolinium, which is then reacted with appropriate reagents to introduce the benzeneamine moiety . The reaction conditions often involve the use of solvents like methanol and catalysts such as tri-n-butyl-tin hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
化学反応の分析
Types of Reactions
2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines and benzene derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
作用機序
The mechanism of action of 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine involves its interaction with specific molecular targets in the body. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
- 3,4-Dihydro-6,7-dimethoxy-2-methylisoquinolinium
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
What sets 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine apart from similar compounds is its unique combination of the isoquinoline core with a benzene ring substituted with a methyl group.
特性
CAS番号 |
35690-53-0 |
|---|---|
分子式 |
C19H24N2O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-methylaniline |
InChI |
InChI=1S/C19H24N2O2/c1-13-4-5-17(20)16(8-13)12-21-7-6-14-9-18(22-2)19(23-3)10-15(14)11-21/h4-5,8-10H,6-7,11-12,20H2,1-3H3 |
InChIキー |
FLCIKOUZKLRUHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N)CN2CCC3=CC(=C(C=C3C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


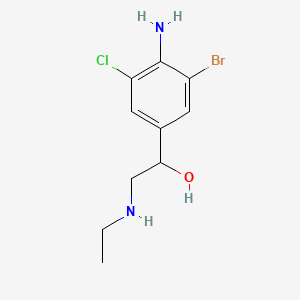
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)

![Ethyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14677597.png)
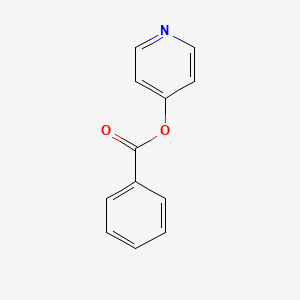
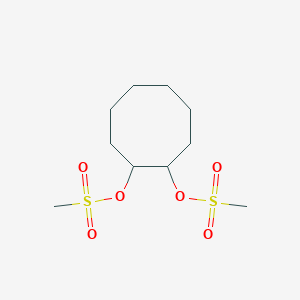

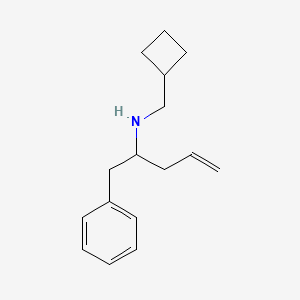
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
